molecular formula C18H19Cl2NO2 B2752096 1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-(2,4-dichlorophenoxy)ethan-1-one CAS No. 2176270-39-4

1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-(2,4-dichlorophenoxy)ethan-1-one

Cat. No.: B2752096
CAS No.: 2176270-39-4
M. Wt: 352.26
InChI Key: RGIMATMMSKPNRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-(2,4-dichlorophenoxy)ethan-1-one is a bicyclic tertiary amine derivative featuring an 8-azabicyclo[3.2.1]octane core. Key structural elements include:

  • 2-(2,4-Dichlorophenoxy)ethan-1-one moiety: A ketone-linked dichlorinated aromatic group, which may confer lipophilicity and bioactivity.

Properties

IUPAC Name

1-(3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl)-2-(2,4-dichlorophenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19Cl2NO2/c19-13-3-6-17(16(20)9-13)23-10-18(22)21-14-4-5-15(21)8-12(7-14)11-1-2-11/h3,6,9,14-15H,1-2,4-5,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGIMATMMSKPNRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(=C3CC3)CC1N2C(=O)COC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-(2,4-dichlorophenoxy)ethan-1-one belongs to the class of bicyclic alkaloids, specifically characterized by its unique bicyclic structure containing nitrogen. This compound is of significant interest in medicinal chemistry due to its potential biological activities, which include analgesic and anticholinergic effects, among others.

Chemical Structure and Properties

The molecular formula for this compound is C19H23Cl2N2O2C_{19}H_{23}Cl_2N_2O_2, indicating the presence of carbon, hydrogen, chlorine, nitrogen, and oxygen atoms. The structural uniqueness of this compound allows it to serve as a template for designing new derivatives with tailored biological activities.

PropertyValue
Molecular FormulaC19H23Cl2N2O2C_{19}H_{23}Cl_2N_2O_2
Molecular Weight394.31 g/mol
CAS Number2195875-42-2

Biological Activity Overview

Research indicates that compounds containing the 8-azabicyclo[3.2.1]octane scaffold exhibit a range of biological activities influenced by specific substituents on the bicyclic core. The presence of functional groups such as the dichlorophenoxy moiety can significantly alter the pharmacological profile of the compound.

Key Biological Activities

  • Antinociceptive Effects : Compounds derived from the 8-azabicyclo[3.2.1]octane framework have shown potential in reducing pain perception.
  • Anticholinergic Properties : These compounds may exert effects on cholinergic systems, influencing neurotransmission.
  • Cytotoxicity Against Tumor Cells : Some derivatives have demonstrated selective toxicity towards malignant cells compared to normal cells, making them candidates for anticancer therapies.

Study 1: Cytotoxic Properties

A study investigated the cytotoxic properties of various derivatives of 8-azabicyclo[3.2.1]octane against different neoplasms. It was found that certain compounds exhibited preferential toxicity towards tumor cells, with IC50 values indicating significant potential for further development in cancer treatment .

Study 2: Analgesic Activity

Research focusing on the analgesic effects of bicyclic alkaloids has shown that specific modifications to the azabicyclo structure can enhance pain-relieving properties. Compounds similar to this compound have been effective in preclinical models for pain management.

The biological activity of this compound is believed to be mediated through interactions with various biological targets, including neurotransmitter receptors and ion channels. The specific substituents on the bicyclic core play a critical role in determining these interactions and their subsequent pharmacological effects.

Comparison with Similar Compounds

Structural Analogs of the 8-Azabicyclo[3.2.1]octane Core

The 8-azabicyclo[3.2.1]octane scaffold is shared among several derivatives, but substituent variations critically alter physicochemical and functional properties. Below is a comparative analysis based on available evidence:

Table 1: Comparative Analysis of 8-Azabicyclo[3.2.1]octane Derivatives
Compound Name & Structure Core Structure Substituents Molecular Weight (g/mol) Synthesis Yield Key Data/Notes
Target Compound: 1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-(2,4-dichlorophenoxy)ethan-1-one 8-azabicyclo[3.2.1]octane 3-Cyclopropylidene, 2-(2,4-dichlorophenoxy)ethanone Not reported Not reported Unique dichlorophenoxy group; cyclopropane strain
8-Substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane Same core Diarylmethoxyethylidenyl Not reported Scheme 1 method Flexible aromatic substituents
(1R,5S)-8-Methyl-8-azabicyclo[3.2.1]octan-3-yl trifluoromethanesulfonate Same core Methyl, trifluoromethanesulfonyl (triflate) ~278.25* 57% Electron-withdrawing triflate group
8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate Same core Methyl, 3-hydroxy-2-phenylpropanoate ester ~301.38* Not reported Ester-linked phenyl group; potential metabolic lability

*Calculated from molecular formulas.

Key Observations

Substituent Diversity: The target compound uniquely combines a strained cyclopropylidene group with a dichlorophenoxy ketone, distinguishing it from analogs with triflate () or ester () functionalities. This may enhance electrophilicity or receptor-binding affinity compared to methyl or phenylpropanoate derivatives. Diarylmethoxyethylidenyl derivatives () exhibit broader aromatic substitution, which could modulate solubility or π-π interactions .

Synthetic Feasibility: The triflate derivative () achieved a moderate 57% yield, suggesting challenges in functionalizing the bicyclic core . The target compound’s synthesis might require specialized conditions due to its cyclopropane and dichlorophenoxy groups.

Molecular Weight Trends: The target compound’s molecular weight is likely higher than analogs like the triflate derivative (~278 g/mol) due to its dichlorophenoxy and cyclopropane substituents. This could impact bioavailability or diffusion kinetics.

Spectroscopic Gaps :

  • While highlights NMR/UV for Zygocaperoside derivatives, analogous data for the target compound are unavailable, limiting direct comparisons .

Limitations and Contradictions

  • describes a structurally distinct bicyclic compound (non-azabicyclo core), limiting relevance to the target .
  • (TRI data) and (Z. fabago compounds) lack direct structural or functional overlap with the target .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.